molecular formula C10H16O B593500 (3Z)-cyclodec-3-en-1-one CAS No. 10060-20-5

(3Z)-cyclodec-3-en-1-one

Cat. No.: B593500
CAS No.: 10060-20-5
M. Wt: 152.237
InChI Key: RSYGVVRAGPDQHJ-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-Cyclodec-3-en-1-one is a medium-sized cyclic enone characterized by a 10-membered carbocyclic ring with a conjugated double bond in the Z configuration at the 3-position and a ketone group at the 1-position. Cyclic enones of this size are relatively rare compared to smaller analogs (e.g., cyclohexenone), but their unique structural features make them valuable in organic synthesis and materials science.

Properties

CAS No.

10060-20-5

Molecular Formula

C10H16O

Molecular Weight

152.237

IUPAC Name

(3Z)-cyclodec-3-en-1-one

InChI

InChI=1S/C10H16O/c11-10-8-6-4-2-1-3-5-7-9-10/h4,6H,1-3,5,7-9H2/b6-4-

InChI Key

RSYGVVRAGPDQHJ-XQRVVYSFSA-N

SMILES

C1CCCC(=O)CC=CCC1

Synonyms

(Z)-3-Cyclodecen-1-one

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: (3Z)-cyclodec-3-en-1-one can be synthesized through various methods. One common approach involves the cyclization of 1,9-decadiene using a palladium catalyst. The reaction typically requires a temperature of around 100°C and a pressure of 1 atm. Another method involves the oxidation of 3-cyclodecen-1-ol using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Industrial Production Methods: Industrial production of (3Z)-cyclodec-3-en-1-one often employs catalytic hydrogenation of cyclodecadienone. This process is carried out in the presence of a palladium or platinum catalyst under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (3Z)-cyclodec-3-en-1-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-cyclodecen-1-one oxide using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of (3Z)-cyclodec-3-en-1-one using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) yields 3-cyclodecen-1-ol.

    Substitution: It can undergo nucleophilic substitution reactions where the ketone group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: m-CPBA, PCC, DMP

    Reduction: NaBH4, LiAlH4

    Substitution: Various nucleophiles under acidic or basic conditions

Major Products:

    Oxidation: (3Z)-cyclodec-3-en-1-one oxide

    Reduction: 3-Cyclodecen-1-ol

    Substitution: Substituted cyclodecenones depending on the nucleophile used

Scientific Research Applications

(3Z)-cyclodec-3-en-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Studies have shown its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of fragrances and flavors due to its unique odor profile.

Mechanism of Action

The mechanism of action of (3Z)-cyclodec-3-en-1-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with enzymes and proteins, altering their activity. The double bond in the ring structure allows for π-π interactions with aromatic residues in proteins, influencing their function. These interactions can modulate biological pathways, leading to the observed bioactivity.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Cyclic Enones

Compound Ring Size Configuration Key Properties
(3Z)-Cyclodec-3-en-1-one 10 Z High ring strain, dynamic conformations, potential bioactivity
Cyclohexenone 6 N/A Planar, low strain, high Diels-Alder reactivity
(3Z)-3-Benzylidenepiperazine-2,5-dione 6 Z Antiviral activity (IC50 = 41.5 μM), UV maxima at 220/340 nm
2-Ethylbenzofurazan (3Z) 6 Z Tautomerism via dinitroso intermediates, temperature-dependent NMR shifts

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